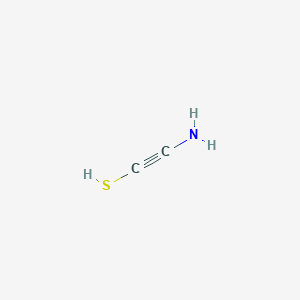
Aminoethyne-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aminoethyne-1-thiol is an organosulfur compound characterized by the presence of both an amine group (-NH2) and a thiol group (-SH) attached to an ethyne backbone. This unique combination of functional groups imparts distinct chemical properties and reactivities to the molecule, making it a valuable compound in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Aminoethyne-1-thiol can be synthesized through several methods, including:
Nucleophilic Substitution: The reaction of an ethyne derivative with a thiol-containing nucleophile under basic conditions can yield this compound.
Reduction of Disulfides: Disulfides can be reduced to thiols using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a metal catalyst like palladium.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using hydrogen gas and a metal catalyst to reduce disulfides to thiols.
Continuous Flow Reactors: Employing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Aminoethyne-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form amines or other reduced sulfur species using reducing agents such as sodium borohydride (NaBH4).
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium (Pd), platinum (Pt).
Major Products Formed
Disulfides: Formed through oxidation of the thiol group.
Sulfonic Acids: Formed through further oxidation of disulfides.
Substituted Amines: Formed through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Aminoethyne-1-thiol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of redox biology and as a probe for thiol-containing biomolecules.
Medicine: Investigated for its potential therapeutic effects, including its role as a radioprotective agent and in the treatment of cystinosis.
Industry: Utilized in the production of polymers, pharmaceuticals, and agrochemicals.
Wirkmechanismus
The mechanism of action of aminoethyne-1-thiol involves its ability to interact with various molecular targets and pathways:
Redox Reactions: The thiol group can participate in redox reactions, acting as a reducing agent and protecting cells from oxidative stress.
Enzyme Inhibition: The compound can inhibit enzymes by forming disulfide bonds with cysteine residues in the active site.
Radioprotection: This compound can protect cells from radiation-induced damage by scavenging free radicals and stabilizing DNA.
Vergleich Mit ähnlichen Verbindungen
Aminoethyne-1-thiol can be compared with other similar compounds, such as:
Cysteine: An amino acid containing a thiol group, cysteine is involved in protein synthesis and redox biology.
Glutathione: A tripeptide containing a thiol group, glutathione plays a crucial role in cellular antioxidant defense.
Conclusion
This compound is a versatile compound with unique chemical properties and a wide range of applications in scientific research and industry. Its ability to undergo various chemical reactions and interact with molecular targets makes it a valuable tool in the study of redox biology, enzyme inhibition, and radioprotection.
Eigenschaften
CAS-Nummer |
92681-08-8 |
|---|---|
Molekularformel |
C2H3NS |
Molekulargewicht |
73.12 g/mol |
IUPAC-Name |
2-aminoethynethiol |
InChI |
InChI=1S/C2H3NS/c3-1-2-4/h4H,3H2 |
InChI-Schlüssel |
IQGWYNNCWWNROW-UHFFFAOYSA-N |
Kanonische SMILES |
C(#CS)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[5-(Methanesulfinyl)pentyl]oxy}benzene](/img/structure/B14368023.png)
![Copper(1+) bicyclo[2.2.1]heptan-1-ide](/img/structure/B14368028.png)
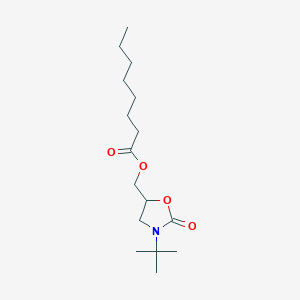
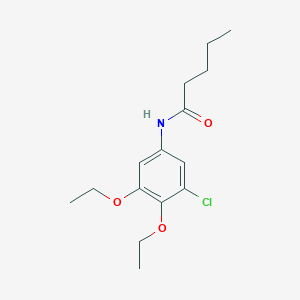
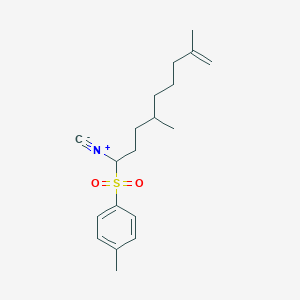
![4-[(1-Carboxyethyl)amino]butanoic acid](/img/structure/B14368055.png)
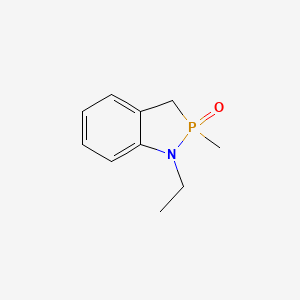

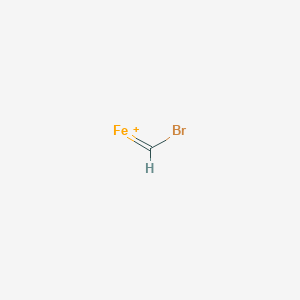
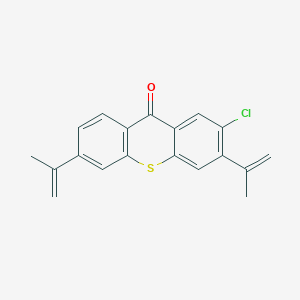
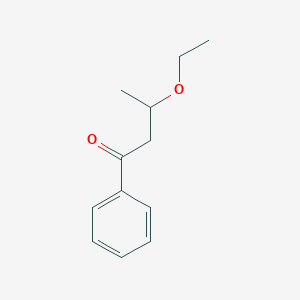
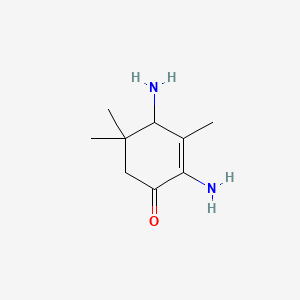
![N-[1-(2-Chlorophenyl)-2-oxocyclohexyl]-N-methylbenzamide](/img/structure/B14368097.png)

